5-bromo-N-(piperidin-1-yl)pyridin-3-amine solubility profile
5-bromo-N-(piperidin-1-yl)pyridin-3-amine solubility profile
An In-Depth Technical Guide to the Solubility Profile of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine
This guide provides a comprehensive framework for characterizing the aqueous and organic solubility profile of the novel chemical entity, 5-bromo-N-(piperidin-1-yl)pyridin-3-amine. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. Instead, it establishes a first-principles approach to thoroughly investigate the solubility of this compound, a critical parameter influencing its behavior in biological and chemical systems. We will detail the theoretical underpinnings, robust experimental protocols, and data interpretation necessary to build a complete solubility package, ensuring scientific integrity and actionable insights for development programs.
Theoretical Foundation and Physicochemical Predictions
A proactive assessment of a compound's physicochemical properties is fundamental to designing a relevant and efficient solubility testing strategy. The structure of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine offers key insights into its expected behavior.
Molecular Structure:
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Core Components: The molecule is comprised of a brominated pyridine ring, a tertiary amine linker, and a saturated piperidine ring.
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Lipophilicity: The presence of the bromo-substituent and the piperidine ring contributes to the molecule's lipophilic character. While no experimental data exists, related structures suggest a positive LogP value, indicating a preference for lipid environments over aqueous ones. For instance, the similar compound 5-bromo-N,N-dipropylpyridin-3-amine has a calculated XLogP3 of 3.5. Lipophilicity is a critical determinant of a drug's performance, affecting absorption, membrane permeability, and distribution.[1]
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Ionization (pKa): The molecule possesses two potential sites for protonation: the pyridine ring nitrogen and the tertiary amine nitrogen of the piperidine moiety. The pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effect of the bromine atom. The piperidinyl nitrogen, being a saturated heterocyclic amine, is expected to be the more basic center. Predicting the pKa is crucial as the solubility of ionizable compounds is highly pH-dependent.[2] Computational tools or experimental determination via potentiometric titration can provide precise pKa values.[3][4] An estimated pKa in the range of 7.5-9.0 for the piperidine nitrogen would mean the compound will be predominantly in its ionized, and likely more soluble, cationic form at physiological pH in the stomach, and increasingly in its neutral, less soluble form as it moves into the more neutral pH of the intestines.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale & Implication for Solubility |
| Molecular Weight | ~270.16 g/mol | Moderate molecular weight, compliant with general "drug-likeness" criteria. |
| logP | > 2.5 | Likely lipophilic, suggesting potentially low intrinsic aqueous solubility. |
| pKa (most basic) | 7.5 - 9.0 | Ionizable compound. Solubility will be highly dependent on pH. Higher solubility expected at pH < pKa. |
| Physical State | Likely solid at 25 °C | A related compound, 5-Bromo-3-(piperidin-1-yl)pyridine, has a melting point of 34-35 °C. The solid state must be considered for thermodynamic solubility studies. |
Strategic Approach to Solubility Determination
A multi-tiered approach is essential for a comprehensive understanding of solubility, progressing from rapid, high-throughput screening methods to more resource-intensive, definitive equilibrium studies.
Caption: Workflow for comprehensive solubility characterization.
Experimental Protocols
The following protocols are designed to be self-validating systems, providing robust and reproducible data.
Kinetic Solubility Determination
Objective: To provide a rapid assessment of solubility for high-throughput screening, identifying compounds that may precipitate when transitioning from a DMSO stock to an aqueous buffer.[2][5][6] This method often overestimates true equilibrium solubility but is invaluable for early-stage decision-making.[7]
Methodology: Turbidimetric (Nephelometric) Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 5-bromo-N-(piperidin-1-yl)pyridin-3-amine in 100% DMSO.
-
Plate Setup: In a 96-well microplate, dispense 2 µL of the DMSO stock solution into the top wells.
-
Serial Dilution: Perform a serial dilution by transferring a portion of the DMSO solution to adjacent wells containing pure DMSO.
-
Buffer Addition: Add 98 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to all wells. This results in a final DMSO concentration of 2%.
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for 2 hours.[8][9]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).[2]
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant increase in turbidity compared to the buffer-only control.
Thermodynamic (Equilibrium) Solubility Determination
Objective: To determine the true, thermodynamic solubility of the compound, which represents the saturation point of a solution in equilibrium with its solid phase.[5][10] This is the "gold standard" for solubility measurement.[2]
Methodology: Shake-Flask Method
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Sample Preparation: Add an excess amount of solid 5-bromo-N-(piperidin-1-yl)pyridin-3-amine (e.g., 1-2 mg) to a glass vial containing 1 mL of the desired aqueous buffer.[11] It is critical to ensure undissolved solid remains at the end of the experiment.[7]
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[2][9] The time to reach equilibrium can vary and should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[7]
-
Phase Separation: After equilibration, separate the undissolved solid from the supernatant. This is a critical step. Centrifuge the vials at high speed (e.g., >10,000 g) and then carefully collect the supernatant, filtering it through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately dilute the filtered supernatant with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS/MS.[9][10]
-
Solid-State Analysis: It is good practice to analyze the remaining solid post-equilibration (e.g., by XRPD) to check for any changes in crystal form (polmorphism), which can affect solubility.
pH-Solubility Profile
Objective: To map the compound's thermodynamic solubility across a physiologically relevant pH range, which is critical for predicting its behavior in the gastrointestinal tract.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., pH 2.0, 4.0, 6.5, 7.4, 8.0, 10.0).
-
Solubility Determination: Perform the thermodynamic shake-flask solubility assay as described in section 3.2 in each of the prepared buffers.
-
pH Measurement: Measure the final pH of the supernatant after equilibration to ensure it has not shifted significantly.[7]
-
Data Plotting: Plot the measured solubility (on a logarithmic scale) against the final measured pH. The resulting curve will illustrate the dramatic effect of pH on the solubility of this basic compound.
Solubility in Organic Solvents and Co-Solvent Systems
Objective: To determine the compound's solubility in common organic solvents used in laboratory settings and in co-solvent mixtures relevant for formulation development.
Methodology:
-
Solvent Selection: Choose a range of common laboratory solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, DMSO).
-
Solubility Determination: Employ the thermodynamic shake-flask method (or a scaled-down version) for each solvent.
-
Co-Solvent Systems: For formulation purposes, investigate solubility in mixtures such as Ethanol/Water or PEG400/Water at various ratios (e.g., 10%, 20%, 40% co-solvent).
-
Quantification: Use a validated HPLC method for quantification.
Solubility in Biorelevant Media
Objective: To better predict in vivo dissolution and absorption by measuring solubility in media that simulate the composition of human intestinal fluids.[12]
Methodology:
-
Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts (sodium taurocholate) and phospholipids (lecithin) that mimic the gut environment.[13][14][15]
-
Solubility Determination: Perform the thermodynamic shake-flask assay (section 3.2) using FaSSIF and FeSSIF as the aqueous media.
-
Data Interpretation: The solubility of a lipophilic compound like 5-bromo-N-(piperidin-1-yl)pyridin-3-amine is expected to be significantly higher in these micellar media compared to simple aqueous buffers. The difference between FaSSIF and FeSSIF solubility can indicate the potential for food effects on drug absorption.
Analytical Quantification: HPLC-MS/MS
A robust and sensitive analytical method is paramount for accurate solubility determination.
Caption: General workflow for HPLC-MS/MS quantification.
Protocol Outline:
-
Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer.[16][17]
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B).
-
Ionization: Electrospray Ionization in Positive Mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. A specific parent ion -> fragment ion transition for the compound will be monitored.
-
Calibration: A standard curve will be generated using serial dilutions of a stock solution of known concentration.[11]
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Summary of Aqueous Solubility Profile
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Phosphate Buffer | 2.0 | 25 | Thermodynamic | ||
| Acetate Buffer | 4.0 | 25 | Thermodynamic | ||
| PBS | 7.4 | 25 | Thermodynamic | ||
| PBS | 7.4 | 25 | Kinetic | ||
| FaSSIF | 6.5 | 37 | Thermodynamic | ||
| FeSSIF | 5.0 | 37 | Thermodynamic |
Table 2: Summary of Organic Solvent Solubility
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Methanol | 25 | |
| Ethanol | 25 | |
| Acetonitrile | 25 | |
| Dichloromethane | 25 | |
| DMSO | 25 |
Interpretation:
The collected data will provide a comprehensive picture of the compound's behavior. The pH-solubility profile will be characteristic of a basic compound, with solubility decreasing as pH increases. The difference between kinetic and thermodynamic solubility will highlight any tendency for the compound to form supersaturated solutions.[7] Significantly higher solubility in FaSSIF/FeSSIF compared to PBS will confirm the importance of micellar solubilization for this lipophilic molecule, a key factor for its absorption in the human gut.
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Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]
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protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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Biorelevant.com. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]
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- ResearchGate. (2021, September 3). (PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS.
- Oxford Academic. (2011, February 15). Quantitative Analysis of Six Heterocyclic Aromatic Amines in Mainstream Cigarette Smoke Condensate Using Isotope Dilution Liquid Chromatography–Electrospray Ionization Tandem Mass Spectrometry.
- Popelier, P. (2016, October 10). Prediction of amine pKa values of drug-like molecules using semiempirical QM methods.
- Rupp, M. (2011, January 29). Predicting the pKa of Small Molecules.
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
- Caballero, N. A., et al. (2006). Theoretical prediction of relative and absolute pKa values of aminopyridines. Biophysical Chemistry, 124(2), 155-160.
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